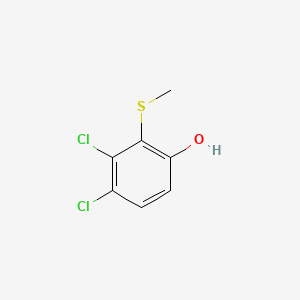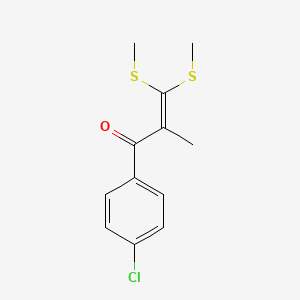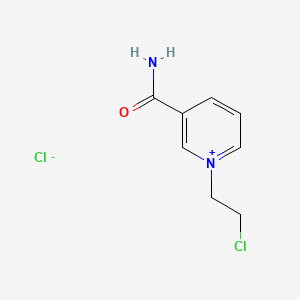
1-(2-Chloroethyl)-3-carbamoylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-carbamoylpyridinium chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and a carbamoyl group. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride typically involves the reaction of 2-chloroethylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Pyridine-3-carboxylic acid chloride} + \text{2-chloroethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridinium derivatives.
Oxidation: Formation of oxidized pyridinium compounds.
Reduction: Formation of reduced pyridinium derivatives.
科学的研究の応用
1-(2-Chloroethyl)-3-carbamoylpyridinium chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, resulting in its potential therapeutic effects.
類似化合物との比較
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- 1-(2-Chloroethyl)piperidine hydrochloride
- Lomustine
- Carmustine
Comparison: 1-(2-Chloroethyl)-3-carbamoylpyridinium chloride is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Compared to similar compounds like lomustine and carmustine, which are used as chemotherapeutic agents, this compound may exhibit different reactivity and biological activity due to its structural differences.
特性
CAS番号 |
73840-40-1 |
|---|---|
分子式 |
C8H10Cl2N2O |
分子量 |
221.08 g/mol |
IUPAC名 |
1-(2-chloroethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-3-5-11-4-1-2-7(6-11)8(10)12;/h1-2,4,6H,3,5H2,(H-,10,12);1H |
InChIキー |
GYTUBRLOODZUJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)CCCl)C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
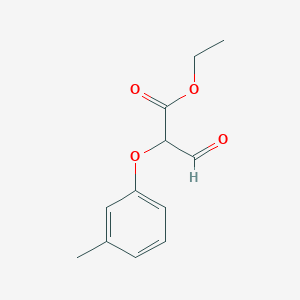
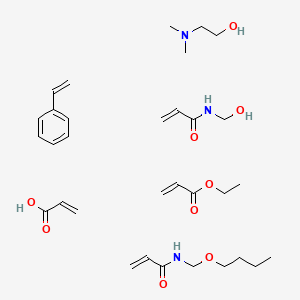
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)

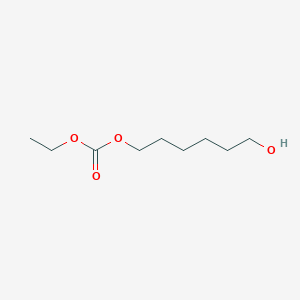
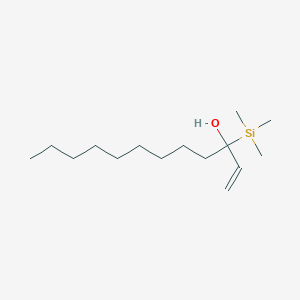
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
